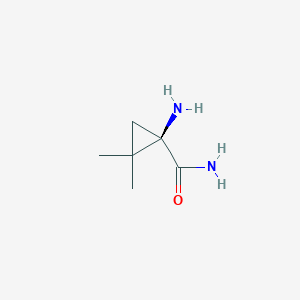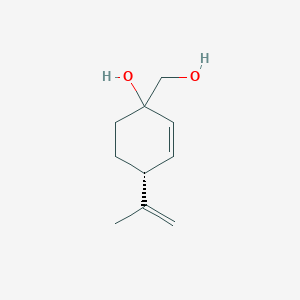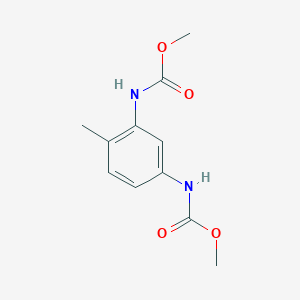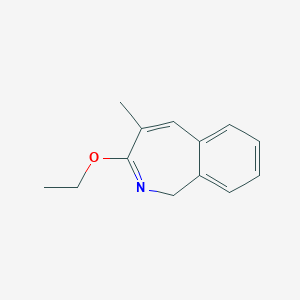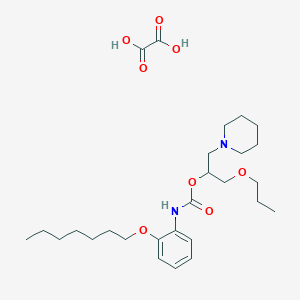
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a white solid that is soluble in organic solvents and has a molecular weight of 495.6 g/mol.
作用機序
The mechanism of action of Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is not fully understood. However, it is known that this compound can penetrate cell membranes and has the potential to interact with cellular components. Additionally, Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been shown to have photosensitizing properties, which may be due to its ability to absorb light energy and transfer it to other molecules.
生化学的および生理学的効果
The biochemical and physiological effects of Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) are not well understood. However, studies have shown that this compound has the potential to penetrate cell membranes and interact with cellular components. Additionally, Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been shown to have photosensitizing properties, which may be useful in cancer treatment.
実験室実験の利点と制限
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has several advantages and limitations for lab experiments. One advantage is its potential as a drug delivery system due to its ability to penetrate cell membranes. Additionally, Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been shown to have photosensitizing properties, which may be useful in cancer treatment. However, a limitation of Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is that its mechanism of action is not fully understood, which may make it difficult to predict its effects in lab experiments.
将来の方向性
There are several future directions for research on Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1). One direction is to further investigate its potential as a drug delivery system. Additionally, more research is needed to fully understand its mechanism of action and to determine its potential as a photosensitizer in cancer treatment. Finally, research could be conducted to explore the potential of Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) in other fields, such as materials science or nanotechnology.
Conclusion:
In conclusion, Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is a chemical compound that has potential applications in various fields, including drug delivery and cancer treatment. While its mechanism of action is not fully understood, studies have shown that it has the potential to penetrate cell membranes and interact with cellular components. Further research is needed to fully understand the potential of Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) and to explore its potential in other fields.
合成法
The synthesis of Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is a multi-step process that involves the reaction of several chemical reagents. The synthesis starts with the reaction of 2-(heptyloxy)phenol with piperidine in the presence of a base to form 1-(1-piperidinylmethyl)-2-(heptyloxy)phenol. This intermediate is then reacted with 2-bromoethyl propionate in the presence of a base to form 1-(1-piperidinylmethyl)-2-propoxyethyl 2-(heptyloxy)phenyl ether. Finally, this compound is reacted with ethanedioic acid to form Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1).
科学的研究の応用
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has several potential applications in scientific research. This compound has been studied for its potential as a drug delivery system due to its ability to penetrate cell membranes. Additionally, Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been studied for its potential as a photosensitizer in photodynamic therapy, which is a type of cancer treatment that uses light to activate a photosensitizer to kill cancer cells.
特性
CAS番号 |
143503-38-2 |
|---|---|
製品名 |
Carbamic acid, (2-(heptyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) |
分子式 |
C27H44N2O8 |
分子量 |
524.6 g/mol |
IUPAC名 |
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(2-heptoxyphenyl)carbamate |
InChI |
InChI=1S/C25H42N2O4.C2H2O4/c1-3-5-6-7-13-19-30-24-15-10-9-14-23(24)26-25(28)31-22(21-29-18-4-2)20-27-16-11-8-12-17-27;3-1(4)2(5)6/h9-10,14-15,22H,3-8,11-13,16-21H2,1-2H3,(H,26,28);(H,3,4)(H,5,6) |
InChIキー |
PHIDOZYIELEWGP-UHFFFAOYSA-N |
SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
正規SMILES |
CCCCCCCOC1=CC=CC=C1NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
同義語 |
oxalic acid, [1-(1-piperidyl)-3-propoxy-propan-2-yl] N-(2-heptoxypheny l)carbamate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



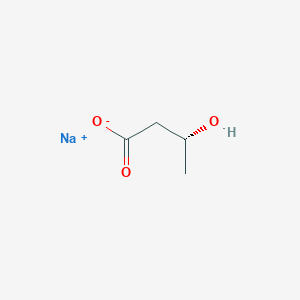
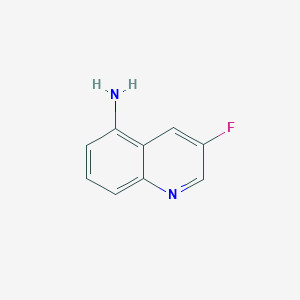
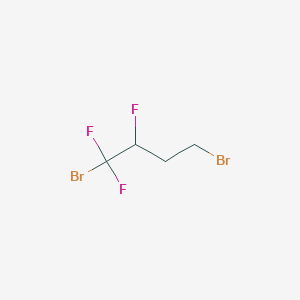
![2,2-Bis[4-(4-aminophenoxy)phenyl]propane](/img/structure/B132241.png)
![(3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole](/img/structure/B132246.png)
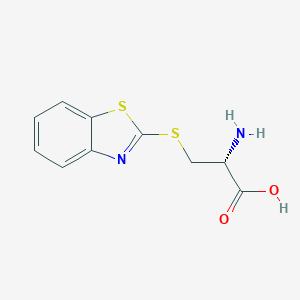
![2-chloro-4-iodo-5-[(2S)-1-methylpyrrolidin-2-yl]pyridine](/img/structure/B132251.png)
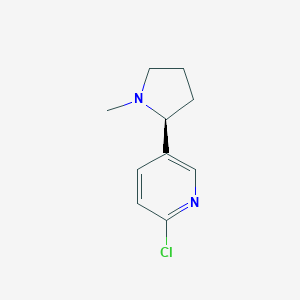
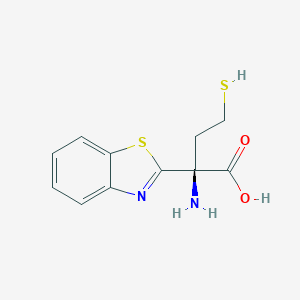
![[(4R)-1-Hydroxy-4-(prop-1-en-2-yl)cyclohex-2-en-1-yl]methyl acetate](/img/structure/B132256.png)
